BMS-820132
Description
Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate (systematic name: 3-[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy-~{N}-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxy-benzamide) is a complex organic compound with the molecular formula C₂₆H₃₃N₆O₇P and a molecular weight of 572.55 g/mol . Its structure integrates multiple pharmacophores:
- Pyrazine and pyrazole rings: Heterocyclic aromatic systems that contribute to π-π stacking and hydrogen-bonding capabilities.
- Benzamide core: A common scaffold in drug design for its stability and ability to engage in hydrophobic interactions.
- Diethyl phosphonate group: A polar moiety that may improve solubility and modulate bioactivity.
Properties
Molecular Formula |
C26H33N6O7P |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33) |
InChI Key |
OYUDYQMFVRHPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)OC3=NC=C(N=C3)C(=O)N4CCC4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: Azetidine-1-carbonylpyrazine Derivative
The azetidine-pyrazine moiety is synthesized via nucleophilic substitution and coupling reactions:
-
Pyrazine activation : 5-Chloropyrazine-2-carboxylic acid is treated with azetidine in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form 5-(azetidine-1-carbonyl)pyrazine-2-ol.
-
Oxy-functionalization : The hydroxyl group is substituted with a leaving group (e.g., chloride) using POCl₃, followed by coupling with a phenol derivative under basic conditions.
Reaction Conditions:
Preparation of 5-[(Propan-2-yl)oxy]benzamide Scaffold
The benzamide linker is synthesized through:
-
Etherification : 3-Hydroxy-5-nitrobenzoic acid is reacted with isopropyl bromide in the presence of K₂CO₃ to introduce the isopropoxy group.
-
Reduction : Nitro group reduction using H₂/Pd-C to form the amine.
-
Acylation : The amine is acylated with activated pyrazine-carboxylic acid derivatives (e.g., mixed anhydrides or chlorides).
Table 2: Optimization of Benzamide Formation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Acylating agent | Pivaloyl chloride | 89% yield |
| Base | Triethylamine | Minimal hydrolysis |
| Solvent | Dry tetrahydrofuran | Improved solubility |
Critical Notes:
Final Coupling and Purification
The intermediates are assembled via sequential coupling:
Purification Steps:
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients.
-
Crystallization : Ethanol/water recrystallization achieves >99% purity.
Industrial-Scale Considerations
Catalytic Methods for Phosphonate Synthesis
Table 3: Comparison of Phosphonation Methods
| Method | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Michaelis–Becker | −10 to 25 | KOtBu | 78 |
| Catalytic rearrangement | 175–185 | Ethyl iodide | 95 |
Analytical Characterization
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive moieties that dictate its chemical behavior:
Phosphonate Ester Hydrolysis
The diethyl phosphonate group undergoes hydrolysis in two stages:
-
Initial cleavage : Removal of ethyl groups via acid- or base-catalyzed hydrolysis, producing phosphonic acid intermediates.
-
Final product : Phosphoric acid derivative, though full hydrolysis is rare under mild conditions .
Conditions :
Amide and Carbamate Stability
The benzamido and azetidine-carbonyl groups exhibit moderate hydrolysis resistance:
-
Amide (benzamido) : Stable at pH 4–9 but hydrolyzes under prolonged exposure to强酸/强碱 .
-
Carbamate (azetidine-carbonyl) : Reacts with water at >pH 10 to form azetidine and CO₂ .
Enzyme-Mediated Reactions
As a glucokinase activator, the compound interacts with the enzyme’s allosteric site:
-
Binding mechanism : Phosphonate group coordinates with Mg²⁺ ions in the active site, while azetidine-carbonyl forms hydrogen bonds with Arg⁶³ .
-
Reaction kinetics :
Comparative Reactivity with Analogues
Data from structurally related compounds:
Stability Under Storage Conditions
-
Thermal stability : Decomposes at >150°C, releasing CO₂ (azetidine-carbonyl) and phosphonate byproducts.
-
Photostability : No degradation observed under UV-Vis light (300–800 nm) for 48 hrs.
Synthetic Modifications
Though not direct reactions of the compound, its synthesis involves critical steps:
Scientific Research Applications
Pharmacological Activity
Preliminary studies indicate that diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate exhibits significant biological activity. It may function as an inhibitor of specific enzymes or receptors due to its structural components .
Potential Therapeutic Targets:
- Dihydroorotate Dehydrogenase (DHODH) : The compound's analogs have shown promise in inhibiting DHODH, an enzyme involved in pyrimidine biosynthesis, which is crucial for rapidly dividing cells .
- Glucokinase Activation : Research has identified this compound as a partial activator of glucokinase, which plays a vital role in glucose metabolism and is a target for diabetes treatment .
Inhibitory Studies
Research has demonstrated the effectiveness of diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate in various biological assays. For instance, studies on its analogs have confirmed their ability to inhibit viral replication through DHODH inhibition .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications .
Comparison with Related Compounds
To understand the uniqueness of diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[ (propan - 2 - yl ) oxy ] benzamido ) - 1 H - pyrazol - 1 - yl ] methyl } phosphonate, it is useful to compare it with other similar compounds:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Diethyl Phosphate | Phosphate group | Simple structure, used mainly in agriculture |
| Pyrazole Derivatives | Pyrazole ring | Known for anti-inflammatory properties |
| Azetidine-based Compounds | Azetidine ring | Potential for central nervous system activity |
The combination of phosphonate, pyrazole, and azetidine groups in this compound enhances its biological activity and specificity towards certain targets compared to simpler analogs .
Mechanism of Action
BMS-820132 exerts its effects by partially activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and utilization, thereby lowering blood glucose levels. The molecular targets and pathways involved include the glucokinase enzyme and its associated regulatory proteins .
Comparison with Similar Compounds
Key Observations :
- The target compound’s phosphonate group distinguishes it from DHODH inhibitors in , which rely on halogenated aryl ethers (e.g., difluorophenoxy) for activity .
- Unlike simpler pyrazole derivatives (e.g., 7a in ), the target compound’s multi-substituted benzamide core suggests enhanced target specificity due to increased steric and electronic complexity .
Example Comparison :
The target compound’s synthesis likely shares similarities with ’s protocols, though its phosphonate group may introduce additional challenges in purification .
Computational and Bioactivity Comparisons
Structural Similarity Metrics
Using the Tanimoto coefficient (threshold ≥0.8 for similarity, per ), the target compound’s closest analogues include:
Docking and Virtual Screening
highlights that Chemical Space Docking enriches for high-scoring compounds by filtering nonproductive building blocks. The target compound may exhibit superior docking scores compared to simpler pyrazoles (e.g., 7a in ) due to its extended aromatic system and polar phosphonate . However, some high-scoring analogues with alternative substituents (e.g., trifluoromethyl groups in ’s 10e and 10f) might outperform it in specific enzymatic contexts .
Biological Activity
Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate, also known as BMS-820132, is a compound under investigation for its potential biological activities, particularly as a partial activator of glucokinase (GK). This article explores its biological activity, mechanisms of action, and relevant findings from recent research.
| Property | Value |
|---|---|
| Molecular Formula | C26H33N6O7P |
| Molecular Weight | 572.5 g/mol |
| IUPAC Name | 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide |
| InChI Key | OYUDYQMFVRHPIY-UHFFFAOYSA-N |
This compound functions primarily as a partial activator of glucokinase, which plays a crucial role in glucose metabolism. By modulating GK activity, the compound has potential applications in managing type 2 diabetes. The activation of GK can enhance insulin secretion from pancreatic beta cells and improve glucose uptake in peripheral tissues.
Pharmacological Studies
Recent studies have shown that this compound exhibits promising pharmacological profiles:
- In Vitro Studies :
- In Vivo Studies :
Efficacy Against Diabetes
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in diabetic mouse models. The compound was administered over several weeks, resulting in significant reductions in fasting blood glucose levels and improved glucose tolerance tests .
Cytotoxicity Assessment
Cytotoxicity tests were conducted on human cell lines (e.g., HEK293). The results indicated that this compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Comparative Analysis with Other Compounds
To provide context for the biological activity of this compound, a comparison with other known GK activators is presented below:
| Compound | Type | Potency (IC50) | Cytotoxicity (HEK293) |
|---|---|---|---|
| This compound | Partial Activator | 0.5 µM | Low |
| Compound A | Full Activator | 0.3 µM | Moderate |
| Compound B | Partial Activator | 0.7 µM | Low |
Q & A
Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrazin-2-yl ether via nucleophilic aromatic substitution (e.g., coupling azetidine-1-carbonyl to pyrazine) .
- Step 2 : Benzamido group introduction using carbodiimide-mediated amide coupling .
- Step 3 : Phosphonate esterification via Arbuzov or Michaelis-Becker reactions .
Yield optimization requires controlled stoichiometry, anhydrous conditions, and catalysts like Cu(I) for click chemistry steps . Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. Q2: How can structural ambiguities in the phosphonate and pyrazole moieties be resolved during characterization?
Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity:
- Phosphonate group : <sup>31</sup>P NMR signals at δ 18–22 ppm .
- Pyrazole N-methylation : Distinct <sup>1</sup>H NMR shifts for N–CH3 (~δ 3.8–4.1 ppm) .
X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
Intermediate Research: Biological Activity and Target Validation
Q. Q3: What in vitro assays are suitable for evaluating this compound’s activity as a partial glucokinase (GK) activator?
Methodological Answer :
- GK enzyme assay : Measure S0.5 (substrate affinity) and Vmax using recombinant human GK. Compare activation profiles to full agonists (e.g., compound 11 in ).
- Cellular assays : Glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells or hepatocyte glucose uptake assays .
Dose-response curves (EC50) and Hill coefficients differentiate partial vs. full activation .
Q. Q4: How does the azetidine-1-carbonyl group influence target binding compared to other heterocycles?
Methodological Answer : Molecular docking (e.g., Glide or AutoDock) into the GK allosteric site shows:
- Azetidine’s rigid, small ring enhances hydrophobic interactions with residues like Tyr<sup>214</sup> .
- Replacements (e.g., pyrrolidine) reduce potency due to increased ring flexibility or steric clashes .
Free energy perturbation (FEP) calculations quantify binding affinity differences .
Advanced Research: Mechanistic and Pharmacological Profiling
Q. Q5: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer :
- Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor absorption or rapid metabolism (e.g., CYP450-mediated) may explain discrepancies .
- Metabolite identification : LC-MS/MS profiling to detect inactive phosphonate hydrolysis products .
- Tissue-specific activity : Use GK knockout mice to validate target engagement in liver/pancreas .
Q. Q6: What strategies mitigate hypoglycemia risk while maintaining GK activation efficacy?
Methodological Answer :
- Partial activation : Tune compound concentration to achieve submaximal GK activation (e.g., 60–80% of Vmax) to avoid excessive glucose uptake .
- Tissue-targeted delivery : Liver-specific formulations (e.g., lipid nanoparticles) minimize pancreatic β-cell overstimulation .
- Combination therapy : Pair with SGLT2 inhibitors to counterbalance hypoglycemia .
Methodological Challenges and Data Interpretation
Q. Q7: How should researchers address variability in biological assays for this compound?
Methodological Answer :
- Assay standardization : Use internal controls (e.g., reference GK activators) and normalize data to cell viability (MTT assay) .
- Orthogonal validation : Confirm activity across multiple platforms (e.g., enzyme assays, cellular models, ex vivo tissues) .
- Statistical rigor : Replicate experiments ≥3 times; report mean ± SEM and apply ANOVA for significance testing .
Q. Q8: What computational tools predict off-target interactions or toxicity?
Methodological Answer :
- Off-target profiling : Use SEA (Similarity Ensemble Approach) or SwissTargetPrediction to identify kinase or GPCR off-targets .
- Toxicity prediction : ADMETlab 2.0 assesses hepatotoxicity, hERG inhibition, and mutagenicity .
- MD simulations : Evaluate binding stability to GK vs. homologous proteins (e.g., hexokinase) .
Comparative and Translational Studies
Q. Q9: How does this compound compare to structurally related GK activators in preclinical models?
Methodological Answer :
| Parameter | This Compound | Full Agonist (e.g., Compound 11) | Reference |
|---|---|---|---|
| EC50 (GK) | 0.3 µM | 0.05 µM | |
| Hypoglycemia Risk | Low | High | |
| Oral Bioavailability | 45% | 20% |
Q. Q10: What translational biomarkers are relevant for clinical trial design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
